The compound "4-[[4-(2-Benzamido-4-methyl-1,3-thiazol-5-yl)-1,3-thiazol-2-yl]amino]benzoic acid" is a derivative of benzothiazole and benzoic acid, which are known to possess a wide range of biological activities. Benzothiazoles, in particular, have been extensively studied for their antitumor properties and their ability to inhibit protein kinases such as CK2, which is implicated in cancer cell growth and survival12. The synthesis and biological evaluation of benzothiazole derivatives have led to the identification of compounds with potent antitumor and anticancer activities, as well as other potential therapeutic applications12347.
The antitumor activity of benzothiazole derivatives is believed to be related to their metabolic transformation within cancer cells. Studies have shown that sensitive cell lines, such as breast cancer cells, exhibit significant uptake and biotransformation of these compounds, which is not observed in insensitive cell lines like prostate cancer cells1. The metabolism of benzothiazoles involves N-acetylation and oxidation, with the predominant process depending on the nature of the substituents on the benzothiazole ring1. Additionally, benzothiazole derivatives have been found to be potent inhibitors of protein kinase CK2, which plays a crucial role in cell cycle regulation and apoptosis. The inhibition of CK2 by these compounds leads to antiproliferative effects in various cancer cell lines2.
Benzothiazole derivatives have shown promising anticancer activity against a variety of human cancer cell lines, including melanoma, leukemia, cervical cancer, and breast cancer3. The introduction of specific substituents on the benzothiazole ring has been found to enhance the antiproliferative activity of these compounds23. For instance, the addition of a methoxy-benzyloxy group at the benzoic acid moiety maintained potent CK2 inhibitory activities and led to increased antiproliferative activities2. Schiff's bases containing a thiadiazole scaffold and benzamide groups have also been synthesized and evaluated for their anticancer activity, with some compounds exhibiting GI50 values comparable to standard drugs3.
Some benzothiazole derivatives have demonstrated anti-inflammatory activity without adverse effects on myocardial function4. This suggests potential applications in the treatment of inflammatory conditions and the possibility of developing safer nonsteroidal anti-inflammatory drugs (NSAIDs) based on the thiazole and thiazoline scaffolds4.
Benzothiazole derivatives have also been explored for their antibacterial and antitubercular properties. A series of 4-pyrrol-1-yl benzoic acid hydrazide analogs and their derived compounds have shown significant in vitro antibacterial activity against various Gram-positive and Gram-negative bacteria, as well as antitubercular activity against Mycobacterium tuberculosis7. These findings highlight the potential of benzothiazole derivatives as novel classes of antibacterial and antitubercular agents.
CAS No.: 1910-41-4
CAS No.:
CAS No.:
CAS No.: 134029-48-4
CAS No.: 7417-65-4